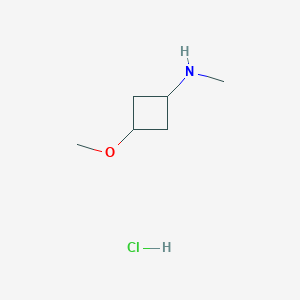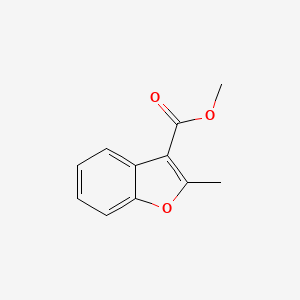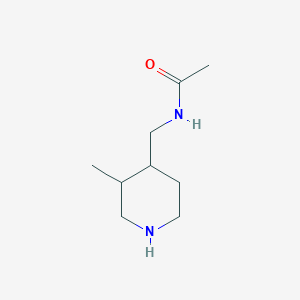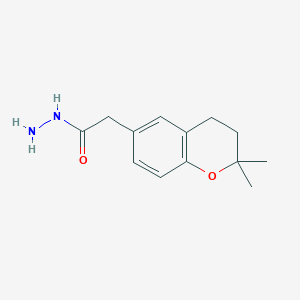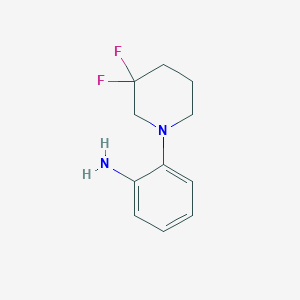
2-(3,3-Difluoropiperidin-1-yl)aniline
Übersicht
Beschreibung
2-(3,3-Difluoropiperidin-1-yl)aniline is a chemical compound with the molecular formula C11H14F2N2 and a molecular weight of 212.24 g/mol .
Molecular Structure Analysis
The InChI code for 2-(3,3-Difluoropiperidin-1-yl)aniline is 1S/C11H14F2N2/c12-11(13)6-3-7-15(8-11)10-5-2-1-4-9(10)14/h1-2,4-5H,3,6-8,14H2 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
2-(3,3-Difluoropiperidin-1-yl)aniline is a solid substance . Its molecular weight is 212.24 g/mol . The InChI code provides information about its molecular structure .Wissenschaftliche Forschungsanwendungen
Photophysics and Electroluminescence
One study focused on the synthesis and structure of N,N-di(6-phenylpyridin-2-yl)aniline derivatives, which are used to produce tetradentate bis-cyclometalated platinum(II) complexes. These complexes exhibit properties useful in photophysics and electroluminescence applications, such as OLED devices (Vezzu et al., 2010).
Fluorescent Chemosensors
Another study developed chemosensors based on 2-(2-Aminophenyl)-1H-benzimidazole integrated anthracene/pyrene derivatives. These chemosensors, with high selectivity and sensitivity, are capable of imaging intracellular aluminum ions in living cells, indicating their potential in biological imaging and diagnostic applications (Shree et al., 2019).
Antitumor Activity
Research into novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, starting from compounds like 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline, has shown potential for antitumor applications. The structural characterization and in vitro antitumor activity assessments of these compounds have been studied, revealing their medical application potential (Maftei et al., 2016).
Synthesis of 3,3-Difluoro-2-Oxindoles
A study on the copper/B2pin2-catalyzed synthesis of 3,3-difluoro-2-oxindole derivatives through difluoroacetylation of aniline shows potential in the development of medicinal compounds. This methodology offers a more efficient synthesis pathway for compounds used in pharmaceutical research (Ke & Song, 2017).
Development of Molecular Materials
Research has also been conducted on the synthesis of novel polymer-based aniline derivatives for potential application in dye-sensitized solar cells, highlighting their role in renewable energy technologies (Shahhosseini et al., 2016).
Emitting Amorphous Molecular Materials
Aniline derivatives have been used to design novel classes of color-tunable emitting amorphous molecular materials. These materials show promise in organic electroluminescent (EL) devices for emitting multicolor light, including white light (Doi et al., 2003).
Zukünftige Richtungen
Piperidine-containing compounds, such as 2-(3,3-Difluoropiperidin-1-yl)aniline, are one of the most important synthetic medicinal blocks for drugs construction . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This suggests that there is ongoing research in this field and potential for future developments.
Eigenschaften
IUPAC Name |
2-(3,3-difluoropiperidin-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2N2/c12-11(13)6-3-7-15(8-11)10-5-2-1-4-9(10)14/h1-2,4-5H,3,6-8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUPPAPXIMYUBPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC=CC=C2N)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,3-Difluoropiperidin-1-yl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



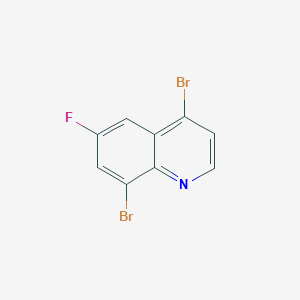
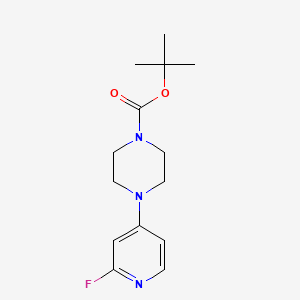
![2,3-Dichloro-8-methylpyrido[2,3-b]pyrazine](/img/structure/B1434903.png)
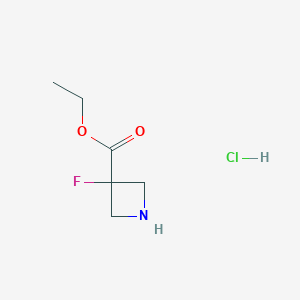
![Oxan-4-yl[3-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B1434905.png)
![Methyl 2-[4-(aminomethyl)oxan-4-yl]acetate hydrochloride](/img/structure/B1434906.png)
![[4-(Naphthalen-1-yloxy)phenyl]methanamine hydrochloride](/img/structure/B1434908.png)
![9-(Trifluoromethyl)-6-azaspiro[3.5]nonane](/img/structure/B1434909.png)

